2-(4-(3-(4-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol
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Overview
Description
2-(4-(3-(4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the methoxyphenyl group:
Linking the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, often using a halogenated precursor.
Final coupling: The final step involves coupling the intermediate with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(4-(3-(4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
2-(4-(3-(4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yloxy)propyl)piperazin-1-yl)phenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a tetrahydroisoquinoline core, methoxyphenyl group, and piperazine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H37N3O3 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[4-[3-[[4-(4-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C30H37N3O3/c1-31-21-24-20-26(12-13-27(24)28(22-31)23-8-10-25(35-2)11-9-23)36-19-5-14-32-15-17-33(18-16-32)29-6-3-4-7-30(29)34/h3-4,6-13,20,28,34H,5,14-19,21-22H2,1-2H3 |
InChI Key |
JVDZRGDMEHJMLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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